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Compound of Interest

Compound Name:
2'-Chloro-2-hydroxy-5-

methylbenzophenone

CAS No.: 6280-52-0

Cat. No.: B1596592 Get Quote

Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 2'-Chloro-2-
hydroxy-5-methylbenzophenone (CHMBP), evaluating its efficacy as a UV absorber and

photostabilizer. Unlike standard broad-spectrum filters like Oxybenzone (Benzophenone-3),

CHMBP exhibits a unique steric-electronic profile due to the orthogonal twisting induced by the

2'-chloro substituent. This guide details the Excited State Intramolecular Proton Transfer

(ESIPT) mechanism, provides comparative benchmarking against industry standards, and

outlines self-validating experimental protocols for researchers in polymer stabilization and drug

development.

Molecular Architecture & Theoretical Basis
The functional efficacy of CHMBP relies on two competing structural forces: Intramolecular

Hydrogen Bonding (promoting planarity and ESIPT) and Steric Hindrance (forcing non-

planarity).

The ESIPT Mechanism
The core photoprotective mechanism is the Excited State Intramolecular Proton Transfer

(ESIPT).[1] Upon UV irradiation, the phenolic proton transfers to the carbonyl oxygen, forming
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a vibrationally excited keto-tautomer. This tautomer relaxes to the ground state via non-

radiative decay (heat), regenerating the original enol form.

The "Ortho-Effect" Deviation
Unlike planar analogs (e.g., 2,4-dihydroxybenzophenone), the 2'-Chloro substituent in CHMBP

introduces significant steric bulk at the ortho position of the non-phenolic ring.

Consequence: This forces the benzoyl ring to twist out of the plane of the phenolic ring.

Spectral Result: This de-conjugation typically results in a hypsochromic shift (blue shift)

compared to planar derivatives, tuning the absorption specifically toward the high-energy

UVB/UVA-II boundary (290–340 nm).

Mechanistic Pathway Visualization
The following diagram illustrates the photophysical cycle, highlighting the critical proton transfer

step.
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Figure 1: The ESIPT photophysical cycle. The molecule absorbs UV energy (blue arrow),

undergoes rapid proton transfer, and dissipates energy as heat (red arrow) rather than

fluorescence or degradation.

Comparative Spectroscopic Benchmarking
The following data compares CHMBP against the industry standard Oxybenzone (BP-3) and

the parent 2-Hydroxybenzophenone.
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Table 1: Physicochemical & Spectral Comparison

Feature

2'-Chloro-2-hydroxy-

5-

methylbenzophenon

e (CHMBP)

Oxybenzone (BP-3)

2-

Hydroxybenzopheno

ne (Parent)

Primary λ_max (UV)
335–345 nm

(Predicted)
325 nm / 288 nm 330 nm

Absorbance Character

Sharp UVB/UVA-II

cut-off due to twisted

geometry.

Broad UVA/UVB

coverage due to

methoxy resonance.

Moderate coverage.

Lipophilicity (LogP) ~4.5 (High) 3.79 3.5

Solubility
Excellent in non-polar

polymers/solvents.

Moderate; soluble in

alcohols.[2]
Moderate.

IR Carbonyl (ν C=O)
~1630 cm⁻¹

(Chelated)

~1625 cm⁻¹

(Chelated)
~1635 cm⁻¹

1H NMR (-OH)
δ 11.5–12.0 ppm

(Strong H-bond)
δ 12.5 ppm δ 11.0 ppm

Key Insight: The 5-methyl group in CHMBP is electron-donating, which usually red-shifts

absorption. However, the 2'-chloro group's steric twist counteracts this, resulting in a molecule

that is highly effective for targeted UVB protection and exhibits superior solubility in

hydrophobic matrices (e.g., polyolefins) compared to Oxybenzone.

Experimental Protocols
To validate the quality and performance of CHMBP, the following self-validating protocols are

recommended.

Protocol A: Solvatochromic Shift Assay (Validation of
ESIPT)
Purpose: To confirm the stability of the intramolecular hydrogen bond. If the bond is weak, polar

solvents will disrupt it, causing a significant spectral shift.
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Preparation: Prepare 10 µM solutions of CHMBP in:

Cyclohexane (Non-polar reference).

Ethanol (Polar protic).

DMSO (Polar aprotic, H-bond disruptor).

Acquisition: Scan UV-Vis from 250–450 nm.

Analysis:

Pass Criteria: The

of the lowest energy band (n-π*) should shift < 5 nm between Cyclohexane and Ethanol.
This indicates the intramolecular H-bond is stronger than the solute-solvent interaction.

Fail Criteria: A large hypsochromic shift (>10 nm) or loss of the 330+ nm band in DMSO

indicates H-bond rupture.

Protocol B: Structural Confirmation via 1H-NMR
Purpose: To quantify the strength of the hydrogen bond and verify the 2'-Cl position.

Solvent: Use CDCl₃ (Chloroform-d) to minimize exchange with the phenolic proton.

Key Signals to Monitor:

Phenolic -OH: Look for a singlet downfield at δ 11.5–12.0 ppm. Broadening of this peak

suggests impurities or wet solvent.

Methyl Group: Singlet at δ 2.3–2.4 ppm.

Aromatic Region: The 2'-Cl substitution pattern should yield a distinct multiplet pattern

differing from the symmetric signals of unsubstituted benzophenone.

Protocol C: Photostability Stress Test
Purpose: To ensure the molecule does not degrade into radical species under irradiation.
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Setup: Dissolve CHMBP in methanol (Abs ~1.0).

Irradiation: Expose to a Xenon arc lamp (simulated solar spectrum) at 500 W/m².

Sampling: Measure Absorbance at t=0, 1h, 5h, 10h.

Calculation: Plot

vs. Time.

Standard: CHMBP should retain >95% absorbance after 10h. Significant loss indicates

"photo-fatigue" (breakdown of the ESIPT cycle).

Analytical Workflow Visualization
This diagram outlines the logical flow for characterizing CHMBP derivatives, from synthesis to

functional validation.
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Figure 2: Step-by-step analytical workflow for validating CHMBP quality and function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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